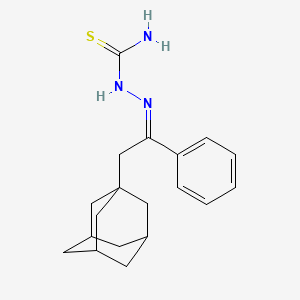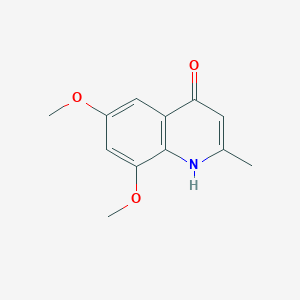
N-(1H-indol-1-ylacetyl)methionine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1H-indol-1-ylacetyl)methionine, also known as IAM, is a naturally occurring compound found in the human body. It is a derivative of the amino acid methionine and is involved in various biological processes. IAM has gained interest in scientific research due to its potential therapeutic applications in various diseases.
Wirkmechanismus
The mechanism of action of N-(1H-indol-1-ylacetyl)methionine is not fully understood. However, it is believed to work by modulating various signaling pathways in the body. Studies have shown that N-(1H-indol-1-ylacetyl)methionine can activate the AMP-activated protein kinase (AMPK) pathway, which is involved in cellular energy metabolism. It can also activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in antioxidant defense and anti-inflammatory responses.
Biochemical and Physiological Effects
N-(1H-indol-1-ylacetyl)methionine has been shown to have various biochemical and physiological effects in the body. It can increase cellular energy metabolism, which can be beneficial in diseases such as cancer and diabetes. It can also increase antioxidant defense and reduce inflammation, which can be beneficial in cardiovascular diseases. Moreover, N-(1H-indol-1-ylacetyl)methionine has been shown to have neuroprotective effects and can improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(1H-indol-1-ylacetyl)methionine in lab experiments include its natural occurrence in the body, its potential therapeutic applications, and its ability to modulate various signaling pathways. However, the limitations of using N-(1H-indol-1-ylacetyl)methionine in lab experiments include its complex synthesis method and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on N-(1H-indol-1-ylacetyl)methionine. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases. Another direction is to study its mechanism of action in more detail and identify potential targets for drug development. Moreover, research can be done to optimize the synthesis method of N-(1H-indol-1-ylacetyl)methionine and develop more efficient and cost-effective methods. Finally, studies can be done to investigate the safety and toxicity of N-(1H-indol-1-ylacetyl)methionine in humans.
Conclusion
In conclusion, N-(1H-indol-1-ylacetyl)methionine is a naturally occurring compound with potential therapeutic applications in various diseases. Its mechanism of action is not fully understood, but it is believed to work by modulating various signaling pathways in the body. N-(1H-indol-1-ylacetyl)methionine has various biochemical and physiological effects and can improve cellular energy metabolism, antioxidant defense, and cognitive function. Although there are limitations to using N-(1H-indol-1-ylacetyl)methionine in lab experiments, there are several future directions for research, including investigating its therapeutic applications, mechanism of action, synthesis method, and safety.
Synthesemethoden
N-(1H-indol-1-ylacetyl)methionine can be synthesized from methionine and indole-3-acetaldehyde using a chemical reaction. The reaction involves the condensation of methionine and indole-3-acetaldehyde in the presence of a catalyst. The resulting product is N-(1H-indol-1-ylacetyl)methionine.
Wissenschaftliche Forschungsanwendungen
N-(1H-indol-1-ylacetyl)methionine has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases. Studies have shown that N-(1H-indol-1-ylacetyl)methionine has anti-cancer properties and can inhibit the growth of cancer cells. It has also been shown to have neuroprotective effects and can prevent the formation of amyloid beta plaques, which are associated with Alzheimer's disease. Moreover, N-(1H-indol-1-ylacetyl)methionine has been shown to have anti-inflammatory and antioxidant properties, which can be beneficial in cardiovascular diseases.
Eigenschaften
IUPAC Name |
2-[(2-indol-1-ylacetyl)amino]-4-methylsulfanylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-21-9-7-12(15(19)20)16-14(18)10-17-8-6-11-4-2-3-5-13(11)17/h2-6,8,12H,7,9-10H2,1H3,(H,16,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHXBUJNLRXGPLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)CN1C=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-{[(2,2,6,6-tetramethyl-1-piperidinyl)oxy]carbonyl}phenyl)amine](/img/structure/B5314299.png)

![ethyl {[4-(dimethylamino)phenyl]amino}(oxo)acetate](/img/structure/B5314306.png)


![4-(4-chlorophenyl)-1,1,1-trifluoro-4-[(4-methoxyphenyl)amino]-3-buten-2-one](/img/structure/B5314340.png)

![N-(sec-butyl)-5-[(2-methoxyphenoxy)methyl]-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5314357.png)
![2-{[2-methoxy-4-(1-propen-1-yl)phenoxy]methyl}-1-(2-propyn-1-yl)-1H-benzimidazole](/img/structure/B5314363.png)
![(3S*,5R*)-1-(3-methoxybenzyl)-5-{[(4-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5314366.png)
![(3R*,3aR*,7aR*)-1-(cyclobutylcarbonyl)-3-(2,3-difluorophenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5314375.png)
![7-acetyl-N-[(1-ethylcyclobutyl)methyl]-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5314379.png)
![rel-(4aS,8aR)-1-(3-aminopropyl)-6-[(1-methyl-6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5314394.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-phenoxyacetamide](/img/structure/B5314401.png)